molecular formula C10H10BrFO3 B13137597 Ethyl 4-bromo-2-fluoro-3-methoxybenzoate

Ethyl 4-bromo-2-fluoro-3-methoxybenzoate

Cat. No.: B13137597
M. Wt: 277.09 g/mol
InChI Key: CETWXTSHQCCPPF-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and methoxy groups, and the carboxylic acid group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-fluoro-3-methoxybenzoate typically involves the esterification of 4-bromo-2-fluoro-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-fluoro-3-methoxybenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

    Nucleophilic Substitution: Products include 4-azido-2-fluoro-3-methoxybenzoate or 4-thiocyanato-2-fluoro-3-methoxybenzoate.

    Reduction: The product is 4-bromo-2-fluoro-3-methoxybenzyl alcohol.

    Oxidation: The product is 4-bromo-2-fluoro-3-hydroxybenzoate.

Scientific Research Applications

Ethyl 4-bromo-2-fluoro-3-methoxybenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-bromo-2-fluoro-3-methoxybenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

ethyl 4-bromo-2-fluoro-3-methoxybenzoate

InChI

InChI=1S/C10H10BrFO3/c1-3-15-10(13)6-4-5-7(11)9(14-2)8(6)12/h4-5H,3H2,1-2H3

InChI Key

CETWXTSHQCCPPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)OC)F

Origin of Product

United States

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